molecular formula C19H22N2O3 B269117 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide

2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide

Cat. No. B269117
M. Wt: 326.4 g/mol
InChI Key: DQZLSXUOBSQHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide, also known as MPAPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPAPP belongs to the class of amides and has a molecular formula of C20H22N2O3.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the levels of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

For research include the development of more potent and selective COX-2 inhibitors, investigation of the potential use of 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide in the treatment of neurodegenerative diseases, and the development of new synthesis methods for 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide involves the reaction of 2-(2-methylphenoxy) acetic acid with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with propionyl chloride to yield 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide. The synthesis method has been optimized to produce high yields of 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide with high purity.

Scientific Research Applications

2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide has been studied extensively for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-15-9-11-16(12-10-15)21-19(23)14(3)24-17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

DQZLSXUOBSQHEL-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C

Origin of Product

United States

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